1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine
Overview
Description
1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound that features both pyridine and triazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science. The presence of nitrogen atoms in its structure contributes to its ability to interact with various biological targets, making it a valuable scaffold in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-aminopyridine with hydrazine derivatives can lead to the formation of the triazole ring. This reaction typically requires a catalyst and is carried out under reflux conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is eco-friendly and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: It is explored as a scaffold for developing new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine involves its interaction with biological targets, such as enzymes and receptors. The nitrogen atoms in the triazole and pyridine rings can form hydrogen bonds and coordinate with metal ions, facilitating binding to active sites of enzymes. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
1,2,4-Triazole: A five-membered ring containing three nitrogen atoms, known for its antifungal properties.
Pyridine: A six-membered ring with one nitrogen atom, widely used in pharmaceuticals and agrochemicals.
1,2,3-Triazole: Another triazole isomer with different nitrogen atom positions, used in click chemistry.
Uniqueness: 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine is unique due to the combination of pyridine and triazole rings in its structure, which enhances its ability to interact with a wide range of biological targets. This dual functionality makes it a versatile compound in drug discovery and materials science .
Properties
IUPAC Name |
2-pyridin-4-yl-1,2,4-triazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-7-10-5-11-12(7)6-1-3-9-4-2-6/h1-5H,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOLSHXLQIAOMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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